1,5-Dinitroanthraquinone

Description

Contextualization of 1,5-Dinitroanthraquinone within the Dinitroanthraquinone Family

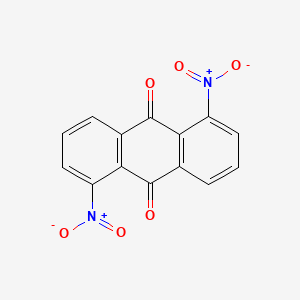

This compound is an organic compound and a derivative of anthraquinone (B42736). lookchem.com Its structure consists of an anthraquinone core with two nitro groups (-NO2) attached at the 1 and 5 positions. lookchem.com This compound is one of several dinitroanthraquinone isomers, which are molecules that share the same chemical formula but differ in the arrangement of their nitro groups on the anthraquinone framework. google.com

The synthesis of dinitroanthraquinones typically involves the nitration of anthraquinone, a process that yields a mixture of isomers. google.com The most common isomers produced alongside this compound are 1,8-dinitroanthraquinone (B85473), 1,6-dinitroanthraquinone, and 1,7-dinitroanthraquinone. google.comjustia.com The relative proportions of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agents used. google.com For instance, nitration of anthraquinone with a mixed acid of nitric acid and sulfuric acid is a common method. google.com

Separating this compound from this isomeric mixture is a crucial step for its application in various fields. google.com Due to differences in their physical properties, such as solubility, various purification techniques like selective crystallization and suspension treatments are employed to isolate the high-purity 1,5-isomer. google.com For example, this compound is less soluble than its 1,8-isomer in certain organic solvents, which allows for its separation through selective precipitation.

Significance of Dinitroanthraquinones in Contemporary Chemical Sciences

Dinitroanthraquinones, as a class of compounds, hold considerable importance in modern chemical sciences, primarily due to their versatile applications as intermediates in the synthesis of dyes and pigments. smolecule.com The specific positioning of the nitro groups influences the final color and properties of the resulting dyes. In particular, this compound is a key intermediate for producing high-quality blue dyes with excellent sublimation fastness. google.com

Beyond their traditional use in the dye industry, dinitroanthraquinones are gaining attention in advanced materials science and electronics. Their electron-accepting properties, a consequence of the electron-withdrawing nitro groups, make them suitable for investigation in organic electronic devices. For instance, research has explored their potential role in organic photovoltaics and organic light-emitting diodes (OLEDs).

Furthermore, the reactivity of the nitro groups allows for further chemical modifications, leading to a wide array of derivatives with tailored properties. These derivatives are being explored for various applications, including as chelating agents for metal ions and in the development of functional materials. smolecule.com The broader family of anthraquinones is also known for its applications in diverse areas, from medicine to analytical chemistry. evitachem.comontosight.ai

Evolution of Research Trajectories for this compound

Historically, research on this compound was heavily concentrated on its role as a vital precursor in the dye manufacturing industry. google.comsmolecule.com The primary focus was on optimizing its synthesis and purification processes to achieve high yields and purity for the production of commercially important dyes. google.comgoogle.com Early studies date back to the late 19th century, with industrial interest surging in the mid-20th century with the growth of the synthetic dye market. smolecule.com

In recent years, the research focus has expanded significantly beyond its application in dyes. Contemporary investigations are exploring the unique electronic and electrochemical properties of this compound. A notable development is its investigation as a high-energy-density organic cathode material for lithium primary batteries. acs.org This research highlights the potential for this compound to be used in next-generation energy storage systems due to its ability to undergo multi-electron reactions. acs.org

Additionally, there is growing interest in its potential as a photosensitizer in photodynamic therapy and as a component in pyrotechnic compositions. lookchem.comchemicalbook.com The ability of the compound to generate reactive oxygen species upon light activation is the basis for its exploration in cancer therapy. These evolving research paths demonstrate a shift from its traditional role as a dye intermediate to a multifunctional molecule with potential applications in high-tech fields.

Scope and Objectives of Current Scholarly Investigations on this compound

Current scholarly investigations on this compound are multifaceted, aiming to unlock its full potential in various scientific domains. A primary objective is the continued development of efficient and selective synthesis and isolation methods. smolecule.com This includes the exploration of novel reaction pathways and purification techniques to improve yield and reduce the environmental impact of its production. patsnap.com

A significant area of contemporary research is focused on its application in materials science. Scientists are investigating its use as a building block for functional polymers and as a component in advanced electronic devices. evitachem.com The goal is to leverage its electron-accepting nature to create new materials with tailored electronic and optical properties. For example, its derivatives are being studied for their potential as electron transport layers in solar cells. pmarketresearch.com

Furthermore, there is a strong emphasis on understanding the fundamental chemical and physical properties of this compound. This includes detailed studies of its electrochemical behavior, its interactions with other molecules, and its performance in various applications. acs.orgnii.ac.jp The overarching objective is to build a comprehensive understanding of this molecule to pave the way for new and innovative applications in fields ranging from energy storage to medicine.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆N₂O₆ | smolecule.comalfa-chemistry.comscbt.comguidechem.comjst.go.jplgcstandards.com |

| Molecular Weight | 298.21 g/mol | smolecule.comscbt.comlgcstandards.com |

| CAS Number | 82-35-9 | smolecule.comalfa-chemistry.comscbt.comcalpaclab.com |

| Appearance | Pale yellow to yellow crystalline powder | guidechem.com |

| Melting Point | 384-385 °C | |

| Solubility | Sparingly soluble in common organic solvents, soluble in hot nitrobenzene (B124822) and hot xylene |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dinitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMVHWDCRFNPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058869 | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-35-9 | |

| Record name | 1,5-Dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dinitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1,5 Dinitroanthraquinone

Established Synthetic Routes to 1,5-Dinitroanthraquinone

The synthesis of this compound is a significant process in industrial chemistry, primarily serving as a crucial intermediate for the creation of various anthraquinone-based dyes. The most prevalent and economically competitive method for its preparation is the direct nitration of anthraquinone (B42736). smolecule.compatsnap.com This process, however, yields a mixture of dinitroanthraquinone isomers, necessitating carefully controlled reaction conditions to maximize the yield of the desired 1,5-isomer. smolecule.comgoogle.com

Nitration of Anthraquinone using Mixed Acid Systems

The direct nitration of anthraquinone is commonly achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com This mixed acid system facilitates the formation of the nitronium ion (NO₂⁺), the electrophile responsible for the substitution reaction on the anthraquinone core. The reaction proceeds via electrophilic aromatic substitution, where the nitro groups are introduced onto the anthraquinone molecule. lookchem.com The process typically involves dissolving or suspending anthraquinone in the acid mixture and carefully managing the reaction conditions to control the formation of various isomers.

The ratio of nitric acid to sulfuric acid is a critical parameter in the synthesis of dinitroanthraquinones. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the generation of the nitronium ion. beilstein-journals.org Research indicates that the amount of sulfuric acid used is generally between 0.75 to 2.0 times the weight of the nitric acid, with a preferred range of 1.0 to 1.5 times. justia.com The nitration requires about 1.5 to 2.5 times the amount by weight of nitric acid relative to the anthraquinone starting material. justia.com

In some patented processes for producing 1-nitroanthraquinone, a precursor to the dinitro compound, specific mixed acid compositions are defined. For instance, one method utilizes a mixed acid comprising 70 to 76% by weight of sulfuric acid and 33 to 55% by weight of nitric acid based on the total weight of the acid mixture. google.com For dinitration, molar ratios of nitric acid to anthraquinone can be significantly higher, ranging from 10:1 to 80:1, to drive the reaction towards completion. google.com The optimal ratio is crucial for maximizing the yield of the desired 1,5- and 1,8-dinitroanthraquinone (B85473) isomers while minimizing unwanted byproducts. justia.com

| Reactant/Condition | Ratio/Concentration | Target Product | Source |

|---|---|---|---|

| Sulfuric Acid to Nitric Acid (by weight) | 0.75 - 2.0 | Dinitroanthraquinones | justia.com |

| Nitric Acid to Anthraquinone (by weight) | 1.5 - 2.5 | Dinitroanthraquinones | justia.com |

| Sulfuric Acid in Mixed Acid (wt %) | 70% - 76% | 1-Nitroanthraquinone | google.com |

| Nitric Acid in Mixed Acid (wt %) | 33% - 55% | 1-Nitroanthraquinone | google.com |

| Nitric Acid to Dinitroanthraquinone (molar ratio) | 10:1 - 80:1 | 1,5- and 1,8-Dinitroanthraquinone | google.com |

Temperature is a key factor that significantly influences the distribution of isomers during the nitration of anthraquinone. The reaction is highly exothermic, and precise temperature control is essential for selective synthesis. Industrial processes often employ a two-stage temperature profile. The initial phase of the reaction is typically conducted at a lower temperature, ranging from room temperature to about 50°C, until at least 50% of the starting material has been dinitrated. justia.com Subsequently, the temperature is raised to between 50°C and 70°C to complete the dinitration process. justia.com

Another described protocol involves a first phase at 35–50°C for 1–2 hours, followed by a second phase at 50–70°C for 1–3 hours to complete the reaction. The reaction temperature for producing the precursor, 1-nitroanthraquinone, is often maintained between 30°C and 80°C. google.com Controlling the temperature allows for the manipulation of the isomer ratio, as the formation of different dinitroanthraquinone isomers (e.g., 1,5- vs. 1,8-) have different activation energies.

| Stage | Temperature Range (°C) | Duration | Objective | Source |

|---|---|---|---|---|

| Initial Dinitration | Room Temp - 50 | Until ≥50% conversion | Partial Dinitration | justia.com |

| Completion of Dinitration | 50 - 70 | Not specified | Complete Dinitration | justia.com |

| Phase 1 | 35 - 50 | 1 - 2 hours | Partial Dinitration | |

| Phase 2 | 50 - 70 | 1 - 3 hours | Complete Reaction | |

| Nitration to Mono-nitro | 30 - 80 | Not specified | 1-Nitroanthraquinone formation | google.com |

The choice of solvent can also influence the outcome of the nitration reaction, particularly the isomer distribution. While the reaction can be carried out in an excess of the mixed acid, the use of an inert organic solvent is also a common practice. google.com Solvents such as chlorodinitrobenzene, dichloroethane, and methylene (B1212753) chloride have been employed. patsnap.comgoogle.com For example, nitration in chlorodinitrobenzene at 50–54°C is reported to yield approximately 42% this compound and 33% 1,8-dinitroanthraquinone.

In some methods, halogenated aliphatic or alicyclic hydrocarbons are used as inert organic solvents. googleapis.com The use of solvents like dimethylformamide, chlorobenzene, toluene, or xylene has been noted in the recrystallization and refining of nitroanthraquinone mixtures, which is a crucial step following the initial nitration. google.com A continuous flow micro-channel reactor method has utilized dichloroethane as a solvent in one of the feed streams. patsnap.com

Nitration of Anthraquinone Derivatives

An alternative strategy to direct nitration for synthesizing specific dinitroanthraquinone isomers involves the use of substituted anthraquinone precursors. The directing effects of the existing substituents can guide the incoming nitro groups to the desired positions.

A specific synthetic route involves the nitration of 1,5-diphenoxyanthraquinone (B1328762). evitachem.comchemicalbook.com In this method, 1,5-diphenoxyanthraquinone is treated with a mixture of concentrated nitric and sulfuric acids. evitachem.com This nitration step is then followed by alkaline hydrolysis to yield 1,5-dihydroxy-4,8-dinitroanthraquinone. evitachem.comchemicalbook.com This multi-step process demonstrates how starting with a derivatized anthraquinone can lead to highly substituted products that may not be accessible through direct nitration of the parent anthraquinone. chemicalbook.com

Halogen-Mediated Nitration Pathways

While direct nitration using mixed acids is a more common approach, halogen-mediated nitration offers an alternative pathway for the synthesis of nitroanthraquinones. This method involves the nitration of halogenated anthraquinone precursors, such as 1,5-dibromoanthraquinone. The reaction is typically carried out at reduced temperatures, generally between 0 and 10°C, using nitric acid. A key advantage of this pathway is the avoidance of sulfonic acid byproducts, which can complicate purification processes. However, it introduces additional steps to remove the halogen substituents after the nitro groups have been introduced.

Continuous Flow Micro-channel Reactor Synthesis Approaches

The synthesis of this compound has been significantly advanced by the application of continuous flow micro-channel reactor technology. patsnap.com This modern approach offers enhanced safety, better heat transfer, and more precise control over reaction parameters compared to traditional batch reactors. patsnap.comcorning.com In a typical setup, a solution of anthraquinone in sulfuric acid and a nitrating mixture (e.g., nitric acid, sulfuric acid, and a catalyst like mercury sulfate) are pumped through separate inlets into a micro-channel reactor. patsnap.com The use of a solvent such as dichloroethane is also reported. patsnap.com

The small dimensions of the micro-channels ensure rapid mixing and efficient heat dissipation, which is crucial for controlling the highly exothermic nitration reaction and minimizing the formation of unwanted byproducts. patsnap.comcorning.com This method allows for a more stable and controlled reaction process, reducing the risks associated with local overheating and potential explosions that can occur in batch reactors. patsnap.com The continuous nature of the process also lends itself to intelligent and automated production. patsnap.com

Table 1: Example Parameters for Continuous Flow Synthesis of this compound patsnap.com

| Parameter | Embodiment 1 | Embodiment 2 |

| Anthraquinone Solution | 150g anthraquinone in 900g sulfuric acid | 150g anthraquinone in 600g sulfuric acid |

| Nitrating Solution | 92.5g nitric acid, 370g sulfuric acid, 4.5g mercury sulfate | 92.5g nitric acid, 370g sulfuric acid, 7.5g mercuric sulfate |

| Solvent | Dichloroethane | Dichloroethane |

| Flow Rate (Anthraquinone) | 14 ml/min | 14 ml/min |

| Flow Rate (Nitrating Solution) | 10 ml/min | 15 ml/min |

| Flow Rate (Solvent) | 15 ml/min | 15 ml/min |

This table is for illustrative purposes based on described embodiments and does not represent a complete set of optimized process parameters.

Industrial-Scale Production Optimization and Process Chemistry

On an industrial scale, the production of this compound is often carried out alongside its isomer, 1,8-dinitroanthraquinone, through the nitration of anthraquinone. The primary goal is to optimize the process for efficiency, yield, and purity while minimizing waste and production costs.

A common industrial method involves the nitration of anthraquinone using a mixture of concentrated nitric acid and sulfuric acid. patsnap.com The reaction is typically performed by adding anthraquinone to the mixed acid under controlled temperature conditions. patsnap.comgoogle.com The initial phase of the reaction is often conducted at low temperatures, ranging from -20°C to 15°C, followed by a gradual increase in temperature to between 60°C and 65°C to drive the reaction to completion. patsnap.com The weight ratio of concentrated nitric acid to anthraquinone can range from 5:1 to 30:1, while the ratio of concentrated sulfuric acid to anthraquinone is typically between 1:1 and 2:1. patsnap.com

Continuous Nitration Systems and Residence Time Optimization

Modern industrial facilities are increasingly adopting continuous nitration systems to enhance scalability and control. Continuous processes can reduce sulfuric acid consumption by as much as 40% compared to traditional batch methods.

A critical parameter in continuous flow systems is the residence time, which is the average amount of time a reactant spends within the reactor. Optimizing residence time is essential for achieving high conversion rates. researchgate.netmdpi.comresearchgate.net For the dinitration of anthraquinone, a residence time of 2 to 4 hours at a temperature of 50–70°C can lead to a conversion rate of over 95%. In some continuous processes, the addition of anthraquinone to the mixed acid is completed within two hours, as longer addition times can make it difficult to achieve a purity of over 90% for this compound. google.com The optimization of residence time is a key area of study to maximize product formation and process efficiency. mdpi.comresearchgate.net

Table 2: Comparison of Batch vs. Continuous Processing for Dinitroanthraquinone Production

| Parameter | Batch Method | Continuous Method |

| Nitration Time | 8–10 hours | 4–6 hours |

Strategies for Maximizing Yield and Purity in Industrial Contexts

Maximizing the yield and purity of this compound in an industrial setting involves careful control of reaction conditions and effective separation techniques. The nitration of anthraquinone inevitably produces a mixture of isomers, primarily 1,5- and 1,8-dinitroanthraquinone. prepchem.com

Several strategies are employed to enhance the purity of the desired 1,5-isomer. One approach involves a suspension treatment of the mixed isomer product at elevated temperatures (50°C to 90°C) in a specific mixed acid medium, followed by separation of the crystallized this compound at a temperature between 30°C and 90°C. google.com The grain size of the this compound crystals can be increased by conducting the nitration at temperatures of 20°C or higher, which facilitates easier separation. google.com

Solvent-based purification methods are also utilized. Dimethylformamide has been used to recrystallize crude mixtures of dinitroanthraquinones, leading to a product with a purity of over 97%. google.com The process involves dissolving the mixture in dimethylformamide at an elevated temperature (130-135°C), followed by slow cooling to crystallize the this compound. google.com

Reaction Mechanisms of Dinitration in Anthracene (B1667546) Systems

The dinitration of anthraquinone is a classic example of an electrophilic aromatic substitution reaction. The chemical properties of anthraquinone, particularly its reactivity in substitution reactions, are significantly influenced by the deactivating effect of the two carbonyl groups. colab.ws

Electrophilic Aromatic Substitution Principles in Nitroanthraquinone Formation

The nitration of anthraquinone proceeds via the principles of electrophilic aromatic substitution. The nitrating agent, typically the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and a strong acid catalyst like sulfuric acid. libretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. libretexts.org

The anthraquinone ring is an aromatic system, but the electron-withdrawing nature of the carbonyl groups deactivates the ring towards electrophilic attack. colab.ws This deactivation means that forcing conditions, such as high temperatures and strong acid concentrations, are often required for nitration to occur. scribd.com

The position of the incoming nitro groups is directed by the existing carbonyl substituents. In electrophilic aromatic substitution, electron-withdrawing groups are typically meta-directing. However, in the case of anthraquinone, the substitution pattern is more complex. The initial nitration of anthraquinone leads primarily to the formation of 1-nitroanthraquinone. The second nitro group then adds to the other unsubstituted ring, predominantly at the 5 and 8 positions. This regioselectivity is governed by a combination of electronic and steric factors. The formation of 1,5- and 1,8-dinitroanthraquinone as the major products is a result of these directing effects.

Stereochemical and Electronic Factors Governing Isomer Selectivity

The synthesis of this compound is primarily achieved through the nitration of anthraquinone. This process, however, also yields other isomers, most notably 1,8-dinitroanthraquinone. lookchem.com The distribution of these isomers is highly dependent on the reaction conditions, which influence the stereochemical and electronic factors at play.

The nitration of anthraquinone typically employs a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The strong electron-withdrawing nature of the carbonyl groups on the anthraquinone ring deactivates the aromatic system towards electrophilic substitution. However, the directing effects of these groups favor substitution at the alpha (1, 4, 5, 8) positions over the beta (2, 3, 6, 7) positions.

Several factors influence the ratio of 1,5- to 1,8-dinitroanthraquinone:

Temperature: The reaction temperature plays a crucial role in isomer selectivity. For instance, nitration at lower temperatures can favor the formation of different isomer ratios compared to higher temperatures. One method describes carrying out the nitration at temperatures ranging from -20°C to 65°C.

Solvent: The choice of solvent can significantly impact the isomer distribution. Nitration in chlorodinitrobenzene at 50–54°C has been reported to yield approximately 42% this compound and 33% 1,8-dinitroanthraquinone. In contrast, the use of sulfolane (B150427) as a solvent is reported to favor the formation of the 1,8-isomer.

Acid Concentration: The concentration of the nitrating acids is another critical parameter. The use of oleum (B3057394) (fuming sulfuric acid) with SO₃ concentrations between 8–20% has been shown to enhance regioselectivity towards the 1,5- and 1,8-isomers.

Continuous Flow Micro-channel Reactor: A method utilizing a continuous flow micro-channel reactor has been developed for the synthesis of this compound. patsnap.com This technique involves pumping an anthraquinone-sulfuric acid solution, a mixed acid nitration solution (containing nitric acid, sulfuric acid, and mercury sulfate), and a solvent like dichloroethane through the reactor. patsnap.com

The separation of the 1,5- and 1,8-isomers from the reaction mixture is often achieved through selective crystallization or precipitation. The lower solubility of this compound in certain organic solvents, such as cyclohexane (B81311), acetonitrile (B52724), and mixtures of N-methylpyrrolidone (NMP) with organic solvents, allows for its isolation from the more soluble 1,8-isomer. For example, dissolving the crude mixture in sulfolane at 150°C and then cooling allows for the selective crystallization of the 1,5-isomer. smolecule.com

Derivatization Pathways of this compound

The two nitro groups on the this compound molecule are reactive sites that allow for various derivatization reactions, leading to a range of compounds with different properties and applications.

Reduction Reactions to Amino Derivatives

The reduction of the nitro groups to amino groups is a key transformation of this compound, yielding 1,5-diaminoanthraquinone (B86024), an important intermediate for dyes.

Catalytic hydrogenation is a common method for the reduction of nitroarenes. For this compound, this typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd) or platinum (Pt) on a carbon support.

One patented process describes the hydrogenation of this compound in anisole (B1667542) as a solvent, using a 5% Pd on active charcoal catalyst at 130°C and 10 atm of hydrogen pressure for 120 minutes. google.com This method yielded 1,5-diaminoanthraquinone with 94% purity. google.com The temperature for such hydrogenations can range from 50°C to 200°C, with hydrogen partial pressures up to 15 atmospheres. google.com

However, industrial application of catalytic hydrogenation for this specific conversion can be challenging due to potential catalyst poisoning by byproducts of the nitro group reduction and the high cost associated with high-pressure hydrogen systems.

Metal hydrides are powerful reducing agents capable of reducing nitro groups. Common metal hydrides include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.orgcopbela.org LiAlH₄ is a stronger reducing agent than NaBH₄ due to the greater polarity of the Al-H bond. libretexts.orgcopbela.org

The reduction of a carbonyl compound by a metal hydride involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org While these reagents are highly effective for reducing aldehydes and ketones, their application in the reduction of nitro groups on anthraquinones to form amino derivatives is also established. evitachem.comsmolecule.com The general mechanism involves the transfer of a hydride ion from the metal hydride complex to the nitro group. dalalinstitute.com

Substitution Reactions

The electron-withdrawing nature of the nitro groups in this compound facilitates nucleophilic aromatic substitution reactions and also directs electrophilic substitution to other positions on the anthraquinone core. smolecule.com

This compound can undergo halogenation, such as bromination, to introduce halogen atoms onto the aromatic rings. A specific example is the synthesis of 3,4,7,8-tetrabromo-1,5-dinitroanthraquinone. lookchem.comguidechem.com This reaction is typically carried out using molecular bromine (Br₂) with nitric acid as a co-reagent. lookchem.comlookchem.com

The selectivity of this bromination is influenced by several factors:

Steric Hindrance: The nitro groups at the 1 and 5 positions sterically hinder the adjacent positions, directing the incoming bromine atoms to the less hindered 3, 4, 7, and 8 positions.

Solvent Effects: The use of polar solvents, such as sulfuric acid, can stabilize the transition states for electrophilic substitution, enhancing the selectivity of the reaction.

The resulting compound, 3,4,7,8-tetrabromo-1,5-dinitroanthraquinone, has altered decomposition kinetics and emission profiles compared to the parent compound, which is relevant for applications such as spectral flares.

Hydroxyl Group Substitutions

The electron-deficient nature of the aromatic rings in this compound, caused by the potent electron-withdrawing effects of the two nitro groups and the carbonyl functions, facilitates nucleophilic aromatic substitution (NAS). smolecule.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, proceeding through a negatively charged intermediate (a Meisenheimer complex). dalalinstitute.com The nitro groups are effective leaving groups under certain conditions and can be displaced by strong nucleophiles, including alkoxides and hydroxides.

This reactivity allows for the synthesis of hydroxyl- and alkoxy-substituted anthraquinones from this compound. For instance, 1,5-dihydroxyanthraquinone (B121750) (also known as anthrarufin) can be prepared from this compound by the direct replacement of the nitro groups. chemicalbook.com This substitution can be achieved using reagents like calcium oxide in a high-boiling solvent such as sulfolane. chemicalbook.com A more common two-step pathway involves an initial substitution with an alkoxide, such as methoxide, to form 1,5-dimethoxyanthraquinone, followed by the acidic hydrolysis of the ether linkages to yield the final dihydroxy product. chemicalbook.com

Similarly, phenoxides can be used as nucleophiles. The reaction of this compound with potassium phenate, generated from phenol (B47542) and potassium hydroxide, yields 1,5-diphenoxyanthraquinone. google.com These phenoxy derivatives are also valuable intermediates, which can be subsequently hydrolyzed to produce dihydroxyanthraquinones. patsnap.com The conditions for these substitution reactions must be carefully controlled to minimize side reactions, such as the oxidation or polymerization of the nucleophile. google.com

| Starting Material | Nucleophile/Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Calcium Oxide / Sulfolane | 1,5-Dihydroxyanthraquinone | Direct Nucleophilic Substitution | chemicalbook.com |

| This compound | 1. Methoxide (e.g., CH₃ONa) 2. Acid Hydrolysis | 1,5-Dihydroxyanthraquinone | Nucleophilic Substitution followed by Hydrolysis | chemicalbook.com |

| This compound | Potassium Phenate | 1,5-Diphenoxyanthraquinone | Nucleophilic Substitution | google.com |

Oxidation Reactions to Quinone Derivatives

The formation of the characteristic quinone structure of anthraquinone derivatives often involves the oxidation of a less-oxidized precursor, such as an anthracene or anthrone (B1665570) derivative. nih.gov The synthesis of this compound itself can be conceptualized as requiring the formation of the dinitro-substituted aromatic system followed by or concurrent with the oxidation to the quinone level.

A direct precursor would be 1,5-dinitroanthracene. The oxidation of an anthracene core to an anthraquinone is a well-established transformation. Research on related compounds, such as 9,10-dinitroanthracene, has shown that it can be converted to anthraquinone through photo-oxidation, where light induces the cleavage of the C-NO₂ bonds and the subsequent formation of the carbonyl groups. This suggests that a potential, though not commonly used, pathway to this compound could involve the oxidation of 1,5-dinitroanthracene or its corresponding hydroquinone, 1,5-dinitroanthrahydroquinone. The oxidation of hydroquinones to quinones is typically a facile process, often achievable with mild oxidizing agents or even air.

More general synthetic strategies for producing substituted anthraquinones rely on tandem reactions that conclude with an oxidation step. These methods build the tricyclic ring system and then aromatize it to the stable quinone form.

Diels-Alder/Oxidation Sequence : A powerful method for constructing the anthraquinone skeleton is the Diels-Alder reaction. For example, the reaction between a 1,4-naphthoquinone (B94277) and a suitable diene can form a dihydroanthraquinone intermediate, which is then oxidized to the final anthraquinone derivative. thieme-connect.comresearchgate.net Various oxidizing agents, including the starting naphthoquinone itself or reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be used for this final aromatization step. beilstein-journals.org

Friedel-Crafts Acylation/Cyclization : The classical Friedel-Crafts reaction of phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative, followed by acid-catalyzed cyclization, is a foundational method for producing the anthraquinone core, which is inherently an oxidation product relative to its precursors. researchgate.net

These oxidative approaches highlight the importance of the final oxidation step in locking in the stable, conjugated anthraquinone system.

| Precursor Type | Reaction / Method | Key Features | Reference |

|---|---|---|---|

| Anthracene / Hydroquinone | Direct Oxidation | Oxidizes the central ring to form the 9,10-dione (quinone) structure. | |

| Anthrone | Oxidation | An anthrone core is one oxidation state away from the anthraquinone. | nih.gov |

| 1,4-Naphthoquinone + Diene | Diels-Alder Reaction followed by Oxidation/Aromatization | A versatile method for building complex, substituted anthraquinones. | nih.govthieme-connect.combeilstein-journals.org |

| Phthalic Anhydride + Arene | Friedel-Crafts Acylation followed by Ring-Closing Dehydration | A classic industrial route to the fundamental anthraquinone skeleton. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,5 Dinitroanthraquinone and Its Derivatives

Molecular Spectroscopic Analyses

Molecular spectroscopy provides invaluable insights into the electronic structure, functional groups, and elemental composition of 1,5-dinitroanthraquinone and its derivatives.

UV-Vis Spectroscopy in Solvent Systems

UV-Visible spectroscopy is a key technique for identifying the electronic transitions within the this compound molecule. The absorption bands are associated with the quinone and nitro functional groups. In a solvent like dimethyl sulfoxide (B87167) (DMSO), this compound typically exhibits a maximum absorption (λmax) in the range of 400–450 nm.

The choice of solvent can significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the electronic states. youtube.com For instance, polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption wavelength. youtube.comijcce.ac.ir A change from a non-polar to a polar solvent can cause a red shift (to a longer wavelength) for π → π* transitions and a blue shift (to a shorter wavelength) for n → π* transitions. youtube.comuomustansiriyah.edu.iq

Table 1: UV-Vis Absorption Data for Anthraquinone (B42736) Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| This compound | DMSO | ~400-450 | n → π* / π → π* | |

| 1,5-Dihydroxy-4,8-dinitroanthraquinone | DMSO | ~400-500 | π → π* | |

| 1,5-Dihydroxy-4,8-dinitro derivative | Not Specified | 580 | Not Specified |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the vibrations of its chemical bonds. The FTIR spectrum provides a molecular fingerprint of the compound.

Key vibrational bands for this compound include:

Nitro Group (NO₂) Stretches: Asymmetric and symmetric stretching vibrations of the nitro groups are prominent. These typically appear around 1520-1530 cm⁻¹ for the asymmetric stretch and 1340-1350 cm⁻¹ for the symmetric stretch. smolecule.com

Carbonyl Group (C=O) Stretch: The stretching vibration of the carbonyl groups in the anthraquinone core is observed at approximately 1670 cm⁻¹.

For derivatives, such as 1,5-dihydroxy-4,8-dinitroanthraquinone, additional peaks corresponding to other functional groups, like the hydroxyl (O-H) stretch, would also be present.

Table 2: Characteristic FTIR Peaks for this compound and a Derivative

| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 1,5-Dihydroxy-4,8-dinitroanthraquinone (cm⁻¹) | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1530 | 1520 | smolecule.com |

| Nitro (NO₂) | Symmetric Stretch | 1340 | Not Specified | smolecule.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ³¹P NMR for derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound and its derivatives.

¹H NMR Spectroscopy: While ¹H NMR data for this compound itself is not readily available in the provided results, the spectra of related anthraquinone derivatives show distinct signals for aromatic protons. For example, in 1,5-dihydroxy-4,8-dinitroanthraquinone, aromatic protons appear as doublets between δ 7.8–8.2 ppm. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the anthraquinone core. mdpi.com

¹³C NMR Spectroscopy: For this compound, signals for the aromatic carbons are expected in the range of δ 125–135 ppm, while the carbonyl carbons would appear further downfield at around δ 180 ppm. smolecule.com

³¹P NMR for Derivatives: For derivatives of this compound that incorporate phosphorus-containing functional groups, such as α-aminophosphonates, ³¹P NMR spectroscopy is essential. In these derivatives, the phosphorus nucleus gives a distinct signal. For instance, in some anthraquinone-derived α-aminophosphonates, ³¹P NMR signals appear as singlets around 23 ppm in decoupled mode. mdpi.comresearchgate.net This technique is crucial for confirming the successful incorporation of the phosphonate (B1237965) moiety. mdpi.com

Table 3: NMR Data for Anthraquinone Derivatives

| Nucleus | Compound | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹³C | This compound | 125-135 (Aromatic C), 180 (Carbonyl C) | Not Specified | smolecule.com |

| ¹H | 1,5-Dihydroxy-4,8-dinitroanthraquinone | 7.8-8.2 | Doublet |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS can be used to analyze the core-level spectra of carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s). The binding energies of these core electrons provide information about the chemical environment of the atoms. For instance, the N 1s spectrum would confirm the presence of nitro groups. In studies of nitroaromatic compounds on graphene-based materials, XPS is used to identify the various carbon and oxygen functional groups. acs.org Analysis of the C 1s and O 1s spectra of a pristine this compound electrode has been performed in the context of battery materials. acs.org The technique is also employed to investigate electron transfer in catalytic systems involving nitroaromatic compounds. acs.org

Chromatographic Separation and Purification Strategies

Chromatographic techniques are indispensable for the separation of this compound from its isomers and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purification of this compound. The synthesis of this compound via the nitration of anthraquinone typically yields a mixture of isomers, including 1,8-dinitroanthraquinone (B85473). patsnap.com

HPLC allows for the effective separation of these isomers, which is crucial as their structural differences can impact their subsequent use in dye synthesis. A common setup involves a reversed-phase C18 column with a suitable mobile phase, often a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. chrom-china.comsielc.com Detection is typically carried out using a UV detector.

The purity of this compound can be determined by calculating the area percentage of its peak in the chromatogram. Methods have been developed to achieve purities of over 97% for this compound by using HPLC for analysis after purification steps like recrystallization. google.com For instance, HPLC analysis of a dinitroanthraquinone mixture might show 44.38% this compound and 38.51% 1,8-dinitroanthraquinone, along with other isomers, before purification. patsnap.com

Table 4: HPLC Isomer Composition from Anthraquinone Nitration

| Compound | Percentage in Mixture (Example 1) | Percentage in Mixture (Example 2) | Reference |

|---|---|---|---|

| This compound | 44.38% | 44.86% | patsnap.com |

| 1,8-Dinitroanthraquinone | 38.51% | 39.44% | patsnap.com |

| 1-Nitroanthraquinone | 2.58% | 1.85% | patsnap.com |

| 1,7-Dinitroanthraquinone | 5.92% | 6.37% | patsnap.com |

Techniques for Separation from 1,8-Dinitroanthraquinone Isomer

The synthesis of this compound via the nitration of anthraquinone invariably produces its positional isomer, 1,8-dinitroanthraquinone. The structural similarity of these isomers makes their separation a significant challenge, necessitating specialized techniques to achieve high purity. Methods primarily exploit differences in solubility, density, and chromatographic behavior.

Fractional Crystallization: This is a widely used method based on the differential solubility of the isomers in various organic solvents. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized while the other remains in the mother liquor.

Sulpholane: In one method, a crude mixture is dissolved in hot sulpholane (180°C) and then cooled, yielding 1,8-dinitroanthraquinone at 98.5% purity.

Cyclohexane (B81311) and Acetonitrile: Controlled cooling of solutions in cyclohexane or acetonitrile is effective for fractional crystallization, capable of yielding the 1,5-isomer with greater than 95% purity.

Oleum (B3057394): Adjusting the concentration of oleum (fuming sulfuric acid) can also facilitate separation. The 1,5-isomer can be separated from a solution with an SO₃ content of 8-20%, after which the 1,8-isomer is precipitated from the remaining liquor by diluting the sulfuric acid concentration. google.com

Selective Precipitation: This technique leverages solubility differences in solvent mixtures.

N-Methylpyrrolidone (NMP): this compound is less soluble in mixtures of N-methylpyrrolidone and other organic solvents. This allows for its selective precipitation to a purity of 85–90%, leaving the 1,8-isomer dissolved in the extract. lookchem.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and preparative separation of dinitroanthraquinone isomers. google.comgoogle.com

Reverse-Phase HPLC: Using a C18 column with a mobile phase, such as acetonitrile and water, can effectively resolve the isomers, allowing for their quantification and isolation. sielc.com For applications compatible with mass spectrometry, volatile acids like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Hydrocyclone Method: This industrial technique separates isomers based on density differences, reportedly achieving 99.5% purity for 1,8-dinitroanthraquinone.

| Separation Technique | Principle | Solvents/Conditions | Achieved Purity | Reference |

| Fractional Crystallization | Differential Solubility | Sulpholane (cool from 180°C) | 98.5% (1,8-isomer) | |

| Cyclohexane or Acetonitrile | >95% (1,5-isomer) | |||

| 8-20% Oleum (H₂SO₄/SO₃) | >96% (for both isomers) | google.comgoogle.com | ||

| Selective Precipitation | Differential Solubility | N-Methylpyrrolidone (NMP) / Organic Solvent | 85-90% (1,5-isomer) | |

| HPLC | Differential Partitioning | C18 column; Acetonitrile/Water | Analytical & Preparative | sielc.com |

| Hydrocyclone | Density Difference | Industrial Scale Process | 99.5% (1,8-isomer) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS for reaction products)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its reaction products. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for real-time reaction monitoring and the identification of components in complex mixtures. cisp.spb.ruhidenanalytical.com

The molecular weight of this compound (C₁₄H₆N₂O₆) is 298.21 g/mol . nih.gov In mass spectrometry, this corresponds to the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 298. uni.lu

Fragmentation Patterns: During electron ionization (EI) in a mass spectrometer, the molecular ion can break into smaller, charged fragments. tutorchase.com The resulting fragmentation pattern is a unique fingerprint that provides structural information. For aromatic nitro compounds like this compound, characteristic fragmentation patterns include: miamioh.edu

Loss of Nitro Groups: Cleavage of the C-NO₂ bond can lead to the loss of a nitro group (NO₂, 46 Da) or a nitroso group (NO, 30 Da).

Loss of Carbon Monoxide: Aromatic quinones often exhibit the loss of one or more molecules of carbon monoxide (CO, 28 Da).

Stable Aromatic Core: The fused aromatic ring system of the anthraquinone core is relatively stable, often resulting in a prominent peak corresponding to the core structure after the loss of substituents. libretexts.org

GC-MS analysis is particularly valuable for monitoring the synthesis of this compound and its subsequent conversion into other derivatives. hidenanalytical.com It allows for the separation and identification of starting materials, intermediates, final products, and by-products (such as other dinitroanthraquinone isomers) within a reaction mixture. guidechem.comdp.tech This provides crucial data for optimizing reaction conditions and ensuring product purity. hidenanalytical.com

| Ion Type | Description | Typical m/z Fragment | Reference |

| Molecular Ion (M⁺) | Ionized intact molecule | ~298 | uni.lu |

| Fragment Ion | Loss of nitro group (NO₂) | M - 46 | miamioh.edu |

| Fragment Ion | Loss of nitroso group (NO) | M - 30 | miamioh.edu |

| Fragment Ion | Loss of carbon monoxide (CO) | M - 28 | libretexts.org |

Crystallographic Analysis (e.g., X-ray Diffraction for substituted derivatives)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. retsch.com While detailed crystallographic data for unsubstituted this compound is not widely published, studies on its substituted derivatives provide significant insight into the compound's molecular geometry and crystal packing.

A key example is the single-crystal X-ray diffraction analysis of 1,5-dichloro-4,8-dinitroanthraquinone (C₁₄H₄Cl₂N₂O₆). nih.govresearchgate.net The analysis reveals several important structural features:

The central anthraquinone ring system is nearly planar. nih.govresearchgate.netevitachem.com

The nitro groups are significantly twisted out of the plane of the aromatic ring system. In this derivative, the twist angles are 70.8° and 86.7°. nih.govresearchgate.net This twisting is a common feature for sterically hindered groups on an aromatic framework.

The analysis provides precise bond lengths, bond angles, and unit cell dimensions, which are fundamental for computational modeling and understanding intermolecular interactions. researchgate.net

Such crystallographic studies are vital for correlating solid-state structure with physical properties and chemical reactivity. The data obtained from XRD is used to build a comprehensive understanding of how molecules pack in a crystal lattice, which influences properties like solubility and stability. retsch.com

| Parameter | Value for 1,5-dichloro-4,8-dinitroanthraquinone | Reference |

| Chemical Formula | C₁₄H₄Cl₂N₂O₆ | nih.govresearchgate.net |

| Molecular Weight | 367.09 g/mol | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | researchgate.net |

| Unit Cell Dimensions | a = 5.9596 Å | nih.govresearchgate.net |

| b = 11.3897 Å | nih.govresearchgate.net | |

| c = 9.8667 Å | nih.govresearchgate.net | |

| β = 93.519° | nih.govresearchgate.net | |

| Cell Volume (V) | 668.47 ų | nih.govresearchgate.net |

| Molecules per Cell (Z) | 2 | nih.govresearchgate.net |

| Temperature | 100 K | nih.govresearchgate.net |

Theoretical and Computational Chemistry Investigations of 1,5 Dinitroanthraquinone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 1,5-Dinitroanthraquinone. These methods allow for the detailed examination of its molecular orbitals, redox behavior, and response to light.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometries and energies of molecules. Key aspects of a molecule's reactivity and electronic properties can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For comparison, theoretical calculations on the related compound 1,5-diaminoanthraquinone (B86024), where the electron-withdrawing nitro groups are replaced by electron-donating amino groups, show a HOMO-LUMO gap of 2.99 eV. e-journals.in In contrast, for unsubstituted anthraquinone (B42736), the calculated HOMO and LUMO energy levels are approximately -6.99 eV and -2.79 eV, respectively, resulting in a HOMO-LUMO gap of 4.2 eV. researchgate.net The presence of two strongly electron-withdrawing nitro groups in this compound is expected to significantly lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted anthraquinone and indicating a higher electron affinity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthraquinone (Calculated) | -6.99 | -2.79 | 4.2 |

| 1,5-Diaminoanthraquinone (Calculated) | Not Reported | Not Reported | 2.99 |

Computational Studies of Redox Potentials and Electron Transfer Mechanisms

The redox behavior of anthraquinone and its derivatives is a key area of study due to their applications in areas such as dye chemistry and energy storage. Computational methods, particularly DFT, are employed to predict the redox potentials of these compounds. The introduction of substituents onto the anthraquinone core significantly influences its redox properties.

Electron-withdrawing groups, such as the nitro groups in this compound, are known to increase the redox potential, making the compound easier to reduce. This is a consequence of the stabilization of the resulting anion upon electron acceptance. Conversely, electron-donating groups decrease the redox potential. The position of the substituents also plays a crucial role in tuning these electrochemical properties. nih.gov For instance, a study on hydroxy- and amino-substituted anthraquinones demonstrated a wide range of redox potentials, differing by more than 700 mV, depending on the nature and position of the substituents. nih.gov

| Compound/Functional Group Effect | Effect on Redox Potential |

|---|---|

| Electron-Withdrawing Groups (e.g., -NO₂) | Increases (more positive potential) |

| Electron-Donating Groups (e.g., -NH₂, -OH) | Decreases (more negative potential) |

Investigation of Excited State Properties and Photoinduced Processes

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited state properties of molecules. researchgate.net This approach allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions. e-journals.in

For anthraquinone derivatives, the absorption of light can lead to n→π* and π→π* transitions. The specific wavelengths and intensities of these absorptions are influenced by the substituents on the anthraquinone core. e-journals.in TD-DFT calculations can also be used to investigate the geometries of excited states and to understand the mechanisms of photoinduced processes such as intersystem crossing to triplet states and subsequent phosphorescence. mdpi.com

In a study of 1,5-diaminoanthraquinone, TD-DFT calculations were used to determine the absorption spectra in both the gas phase and in solution. e-journals.in The dominant absorption band was associated with the HOMO-LUMO transition. e-journals.in Similar computational approaches could be applied to this compound to predict its photophysical properties and understand how the nitro groups influence its behavior upon light absorption.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein. These methods are fundamental in the field of drug discovery and design.

Ligand-Receptor Interactions in Biological Systems

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. amazonaws.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on their predicted binding affinity.

While specific molecular docking studies for this compound were not identified in the provided search context, studies on other anthraquinone derivatives have demonstrated their potential to interact with various biological targets. For example, in silico evaluations have explored anthraquinones as potential inhibitors of enzymes like DNA gyrase B in Mycobacterium tuberculosis. nih.gov The docking process helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. amazonaws.comnih.gov Given its structure, this compound would be expected to participate in π-π stacking interactions due to its aromatic rings, and the nitro groups could act as hydrogen bond acceptors.

Prediction of Binding Affinities and Pharmacophore Modeling

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). biorxiv.org A more negative binding energy generally indicates a more stable and favorable interaction. These predicted affinities help in ranking potential drug candidates for further experimental testing.

Pharmacophore modeling is another important computational tool in drug design. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.gov By identifying a common pharmacophore among a set of active molecules, researchers can screen large compound libraries to find new molecules with the desired biological effect. nih.gov While a specific pharmacophore model for dinitroanthraquinones was not found, this methodology could be applied if a set of biologically active dinitroanthraquinone derivatives were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in modern computational chemistry and toxicology. It seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, a synthetic organic compound, QSAR studies are instrumental in predicting its potential biological effects without extensive and costly experimental testing. These models are built upon the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, govern its interactions with biological systems.

Correlation of Molecular Descriptors with Biological Activities

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors that can effectively capture the features of a molecule influencing its bioactivity. In the case of nitroaromatic compounds like this compound, a variety of descriptors are considered, spanning constitutional, topological, quantum-chemical, and electronic properties.

While specific QSAR studies focusing exclusively on this compound are limited in publicly available literature, research on broader classes of nitroaromatic and anthraquinone derivatives provides insights into the types of descriptors that are likely to be significant. For instance, in studies of nitroaromatic compounds, descriptors related to the molecule's electronic properties, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), and descriptors quantifying hydrophobicity, like the octanol-water partition coefficient (logP), have shown strong correlations with toxicological endpoints such as mutagenicity and cytotoxicity.

For anthraquinone derivatives, steric and electronic properties often play a crucial role in their biological activities. The presence and position of substituent groups, such as the nitro groups in this compound, significantly influence these descriptors.

A hypothetical QSAR study on a series of dinitroanthraquinone isomers, including the 1,5-isomer, might reveal correlations between specific molecular descriptors and a measured biological activity, for example, cytotoxicity against a cancer cell line. The following table illustrates the kind of data that would be generated in such a study.

| Compound | Experimental Activity (-logIC50) | LogP (Hydrophobicity) | E-LUMO (eV) (Electron Affinity) | Molecular Weight ( g/mol ) |

| This compound | 5.2 | 3.1 | -2.5 | 298.21 |

| 1,8-Dinitroanthraquinone (B85473) | 4.9 | 3.0 | -2.6 | 298.21 |

| 1,6-Dinitroanthraquinone | 5.5 | 3.2 | -2.4 | 298.21 |

| 1,7-Dinitroanthraquinone | 5.1 | 3.1 | -2.5 | 298.21 |

In this hypothetical scenario, a multiple linear regression (MLR) analysis could yield a QSAR equation such as:

-logIC50 = 0.8 * LogP - 0.5 * E-LUMO + 0.01 * Molecular Weight + C

This equation would suggest that higher hydrophobicity and a less negative E-LUMO value (lower electron affinity) contribute positively to the cytotoxic activity of these compounds.

Applicability Domain Assessment for Predictive Models

A critical aspect of QSAR modeling is the definition of its Applicability Domain (AD). The AD represents the chemical space for which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and have a higher degree of uncertainty. Several methods are employed to define the AD of a QSAR model, often based on the range of descriptor values of the training set compounds, the structural similarity of a new compound to the training set, or the leverage of a compound in the model.

For a QSAR model developed for dinitroanthraquinones, the AD would be defined by the range of the molecular descriptors used in the final equation. For instance, using the hypothetical data from the table above, the applicability domain for the model would be defined by the following descriptor ranges:

| Descriptor | Minimum Value | Maximum Value |

| LogP | 3.0 | 3.2 |

| E-LUMO (eV) | -2.6 | -2.4 |

| Molecular Weight ( g/mol ) | 298.21 | 298.21 |

A new dinitroanthraquinone derivative with descriptor values falling within these ranges would be considered within the applicability domain of the model, and its predicted activity would be deemed reliable. Conversely, a compound with descriptor values outside these ranges would be flagged as being outside the AD, and its prediction would require further experimental validation.

The assessment of the applicability domain is a crucial step in the validation and regulatory acceptance of QSAR models. It ensures that the models are used appropriately and that their predictions are interpreted with the correct level of confidence. Future QSAR studies specifically targeting this compound and its closely related isomers are needed to build robust predictive models for its various biological activities and to clearly define their respective applicability domains.

Advanced Research Applications of 1,5 Dinitroanthraquinone

Applications in Energy Storage Technologies

Organic electrode materials are gaining considerable attention for the next generation of energy storage devices due to their abundance, structural designability, and lower environmental impact compared to traditional inorganic materials. mdpi.comscilit.com Within this class of materials, 1,5-Dinitroanthraquinone has been identified as a particularly promising organic cathode material for lithium primary batteries, primarily owing to its unique molecular structure that allows for high energy density and specific capacity. nih.gov

Organic Cathode Materials for Lithium Batteries

This compound has been successfully employed as a high-energy-density organic cathode material. nih.gov Its structure is composed of two distinct electrochemically active sites: nitro groups (-NO₂) and carbonyl groups (C=O). nih.gov This dual-center structure is fundamental to its superior performance in lithium batteries. nih.gov

The high capacity of this compound stems from the multi-electron reduction of both its nitro and carbonyl functional groups during the discharge process. nih.gov Research has shown that in the presence of specific electrolyte additives, the two nitro groups and the two carbonyl groups undergo a profound transformation. nih.gov

Specifically, the nitro groups experience a six-electron reduction, converting them into amine groups (-NH₂). nih.gov Concurrently, the carbonyl groups undergo a four-electron reduction, transforming them into methylene (B1212753) groups (-CH₂). nih.gov This combined multi-electron reaction is a significant departure from traditional organic electrodes that typically undergo single-electron reactions per active group, which has historically limited their specific capacities. nih.gov

The multi-electron reduction mechanism directly translates into exceptional performance metrics for lithium batteries utilizing this compound cathodes. Researchers have demonstrated an ultrahigh specific capacity of 1321 mAh g⁻¹ and a high average voltage of approximately 2.62 V. nih.gov

These figures result in a calculated energy density of about 3400 Wh kg⁻¹. nih.gov This performance surpasses not only other organic electrode materials but also the electrode materials used in commercial lithium batteries. nih.gov The following table summarizes the key electrochemical performance data for this compound.

| Performance Metric | Value |

| Specific Capacity | 1321 mAh g⁻¹ |

| Average Voltage | ~2.62 V |

| Energy Density | ~3400 Wh kg⁻¹ |

This interactive table provides a summary of the electrochemical performance of this compound as a cathode material in lithium primary batteries.

The remarkable multi-electron reduction is critically dependent on the composition of the electrolyte. The presence of fluoroethylene carbonate (FEC) as an additive in the electrolyte is essential to enable the complete reduction of the nitro and carbonyl groups. nih.gov

Studies have shown that without FEC, the full ten-electron reduction is not achieved. nih.gov The addition of FEC facilitates the transformation of the functional groups into amine and methylene groups, respectively, thereby unlocking the ultrahigh specific capacity and energy density of the material. nih.gov The presence of FEC helps in the formation of a stable solid electrolyte interphase (SEI) layer on the electrode surface, which is crucial for the electrochemical stability and performance of high-capacity anode and cathode materials. While the precise mechanism of how FEC enables the deep reduction of this compound is a subject of ongoing research, its role is unequivocally vital for achieving the reported high energy densities.

Biomedical Research Applications

While the application of this compound in energy storage is well-documented in recent research, its exploration in biomedical fields is more nascent. Anthraquinone (B42736) derivatives, in general, are known for their biological activities, and some have been investigated for therapeutic applications.

Photodynamic Therapy (PDT) Investigations as a Photosensitizer

Photodynamic therapy is a medical treatment that utilizes a combination of a photosensitizing agent, light of a specific wavelength, and oxygen to generate reactive oxygen species that can kill cancer cells and other targeted cells. researchgate.netnih.gov The effectiveness of PDT relies heavily on the properties of the photosensitizer. Some anthraquinone derivatives have been explored for their potential as photosensitizers in PDT. nih.gov

While this compound has been mentioned as having potential applications as a photosensitizer, detailed scientific studies investigating its efficacy and mechanisms in this specific role are not extensively available in the current body of peer-reviewed literature. nih.gov Further research is required to establish its photophysical properties, singlet oxygen generation quantum yield, cellular uptake, and in vitro and in vivo efficacy as a photosensitizer for photodynamic therapy.

Antibacterial and Antimicrobial Activity Research

Research into the antibacterial properties of dinitroanthraquinone derivatives has identified potential mechanisms of action and efficacy against specific, clinically relevant bacterial strains. Although studies focusing directly on this compound are limited, research on structurally similar compounds, such as its hydroxylated derivatives, provides significant insight into the potential antimicrobial applications of this chemical family.

A key area of investigation has been the interaction of dinitroanthraquinone compounds with essential bacterial enzymes. One such enzyme is Phosphopantetheine Adenylyltransferase (PPAT), which is critical in the biosynthesis of Coenzyme A. Because the bacterial PPAT enzyme is dissimilar from its mammalian counterpart, it is considered an attractive target for the development of new antibacterial agents.

In silico and in vitro studies on the derivative 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA) have identified it as a promising inhibitor of PPAT in bacteria such as Staphylococcus aureus and Enterococcus faecalis. Molecular docking and dynamics simulations suggest that the nitro groups on the anthraquinone structure contribute significantly to the compound's affinity for the nucleotide-binding site of the PPAT enzyme. This inhibitory action disrupts a vital metabolic pathway, thereby impeding bacterial growth.

Building on the mechanism of enzyme inhibition, the in vitro activity of dinitroanthraquinone derivatives has been tested against specific Gram-positive bacteria. The derivative 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) has demonstrated notable antibacterial activity against both antibiotic-resistant isolates and reference strains of Staphylococcus aureus and Enterococcus faecalis.

The efficacy of DHDNA was quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. Kill-time kinetic experiments further indicated that DHDNA exerts a bacteriostatic effect, meaning it prevents the bacteria from reproducing rather than killing them outright.

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) | 31.25 µg/mL |

| Enterococcus faecalis | 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) | 62.5 µg/mL |

Anticancer and Antineoplastic Activity Exploration

The anthraquinone scaffold is the core structure for several established anticancer drugs, which has motivated research into the antineoplastic potential of its various derivatives. nih.gov The planar nature of the anthraquinone molecule allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells. nih.gov

While direct studies on the anticancer activity of this compound are not extensively documented in the available literature, research on related dihydroxyanthraquinone derivatives has shown promising results. For instance, certain derivatives have demonstrated potent activity against cisplatin-resistant ovarian cancer cells. evitachem.com The cytotoxic effects of these compounds are often linked to their ability to inhibit DNA synthesis and cell proliferation. evitachem.com Further investigation is required to determine if this compound shares the antineoplastic properties observed in other members of its chemical family.

Estrogenic Activity Research and Endocrine Disruption Studies

Certain synthetic chemicals can interfere with the body's endocrine system by mimicking or blocking natural hormones. These substances are known as endocrine-disrupting chemicals (EDCs). Given the structural properties of anthraquinones, their potential to interact with hormone receptors has become a subject of research.

A 2010 study published in Chemical Research in Toxicology investigated the estrogenic activity of twenty different anthraquinone derivatives, including this compound, using a recombinant yeast-based assay. researchgate.netnih.gov The study determined that this compound exhibits estrogenic activity, with a 50% effective concentration (EC50) of 2.76 µM. researchgate.net

To understand the mechanism, molecular docking simulations were performed to model the interaction between the anthraquinone derivatives and the human estrogen receptor alpha (ERα). researchgate.netnih.gov The results indicated that interactions between the compound and the receptor, as well as the compound's ability to partition into the biophase, are key factors governing its estrogenic activity. researchgate.netnih.gov The binding energy of this compound with ERα was calculated to be -49.72 kJ/mol, suggesting a strong interaction. researchgate.net

| Compound | Estrogenic Activity (EC50 in µM) | Binding Energy with ERα (kJ/mol) |

|---|---|---|

| This compound | 2.76 | -49.72 |

| 1,8-Dinitroanthraquinone (B85473) | 4.08 | -45.60 |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | 1.52 | -50.00 |

| Anthraquinone (Parent Compound) | 19.10 | -37.31 |

Data sourced from Wang et al., 2010. researchgate.net

Materials Science and Engineering Applications

In the realm of materials science, this compound is most notable for its role as a chemical intermediate, particularly in the synthesis of dyes and pigments.

This compound is a crucial starting material for the production of various synthetic dyes. google.com It is a key intermediate in the manufacturing of CI Disperse Blue 56, a bright blue dye used extensively for coloring polyester (B1180765) and its blended fabrics. colorfuldyes.comcolorfuldyes.com

The synthesis of CI Disperse Blue 56 from anthraquinone involves a multi-step process. First, anthraquinone undergoes nitration with a mixed acid (sulfuric and nitric acid) to produce a mixture of dinitroanthraquinone isomers. colorfuldyes.comcolorfuldyes.com This crude product is then purified to isolate this compound. colorfuldyes.com Subsequent steps involve phenoxylation, a second nitration, hydrolysis, reduction of the nitro groups to amino groups, and finally bromination to yield the final dye molecule. colorfuldyes.com The compound is also used in the synthesis of other dyes, such as Disperse Blue 1, through the reduction of its nitro groups to form 1,5-diaminoanthraquinone (B86024), another important dye intermediate. nih.gov